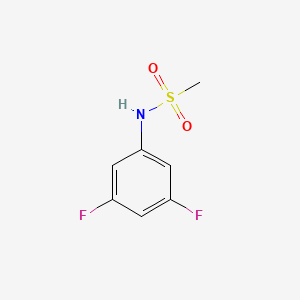
N-(3,5-difluorophenyl)methanesulfonamide
Número de catálogo B8743965
Peso molecular: 207.20 g/mol
Clave InChI: GNHIQBCFBSLRNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07687493B2
Procedure details


The reactor is charged with 14.0 kg of 3,5-difluoroaniline and 56 liters of THF. 9.6 kg of pyridine are added to the stirred solution. The reaction medium is cooled to 0° C. and 13.10 kg of methanesulfonyl chloride are added, while maintaining the temperature between 0-10° C. for 1 hour 30 minutes. At the end of introduction of the methanesulfonyl chloride, the reaction medium is heated at 25° C. for 2 hours. 29 liters of demineralized water and then 6.6 kg of hydrochloric acid (30% w/w) are added to the reaction medium. 60 liters of solvent are distilled off at atmospheric pressure in the presence of an external bath maintained at 100° C., and the reaction medium is then cooled to 20° C. The resulting suspension is filtered and the solid is washed with a total of 20 liters of demineralized water. The solid is dried under vacuum (20 m bar) at 40° C. until a water content <0.5% is obtained. 19.48 kg (87%) of a slightly yellow crystalline solid are thus obtained (m.p.: 121° C.).







Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].C1COCC1.[CH3:15][S:16](Cl)(=[O:18])=[O:17].Cl>O.N1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([NH:5][S:16]([CH3:15])(=[O:18])=[O:17])[CH:6]=[C:7]([F:9])[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=C(C1)F
|
|
Name
|
|
|
Quantity
|
56 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
13.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
6.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
29 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
9.6 kg
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature between 0-10° C. for 1 hour 30 minutes
|
|
Duration
|
30 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
60 liters of solvent are distilled off at atmospheric pressure in the presence of an external bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 100° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction medium is then cooled to 20° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid is washed with a total of 20 liters of demineralized water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solid is dried under vacuum (20 m bar) at 40° C. until a water content <0.5%
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
19.48 kg (87%) of a slightly yellow crystalline solid are thus obtained (m.p.: 121° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=C(C=C(C1)F)NS(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
